Diethyl 2-benzoyl-3-phenylsuccinate
Description
Diethyl 2-benzoyl-3-phenylsuccinate is a substituted succinate ester characterized by a benzoyl group at position 2 and a phenyl group at position 3 of the succinate backbone. Its structure (C20H20O5) includes ester functionalities, aromatic rings, and a central four-carbon chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. The benzoyl and phenyl substituents likely enhance steric bulk and π-π interactions, influencing reactivity and physical properties compared to simpler succinate esters.
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
diethyl 2-benzoyl-3-phenylbutanedioate |
InChI |
InChI=1S/C21H22O5/c1-3-25-20(23)17(15-11-7-5-8-12-15)18(21(24)26-4-2)19(22)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
InChI Key |
APVBVGRNUYTIGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Diethyl 2-Benzoyl-3-Phenylsuccinate
- Molecular Formula : C20H20O5
- Functional Groups : Two ethyl esters, one benzoyl group, one phenyl group.
Diethyl Succinate
- Molecular Formula : C8H14O4
- Functional Groups : Two ethyl esters.
- Key Features: Simpler structure with high solubility in water and organic solvents (e.g., ethanol, ether). Used as a flavoring agent (FEMA 2377) due to its pleasant odor.
Dimethyl 2-(3-Methoxybenzoyl)Succinate
- Molecular Formula : C14H16O6
- Functional Groups : Two methyl esters, one 3-methoxybenzoyl group.
- Key Features : Methoxy group introduces electron-donating effects, altering electronic properties compared to the benzoyl group in the target compound.
Caffeic Acid
- Molecular Formula : C9H8O4
- Functional Groups : Carboxylic acid, catechol (dihydroxyphenyl) group.
- Key Features : Polar, acidic, and antioxidant properties; structurally distinct but shares aromaticity with the target compound.
Physical and Chemical Properties
*Inferred from structural analogs due to lack of direct data.
Research Findings and Trends
- Substituent Effects : Bulky aromatic groups in succinate derivatives reduce solubility but improve thermal stability. For example, diethyl succinate has a boiling point of ~80°C , while the target compound’s higher molecular weight suggests a significantly elevated boiling point.
- Synthetic Applications : this compound’s structure makes it a candidate for asymmetric catalysis or as a chiral building block, though specific studies are lacking. In contrast, diethyl succinate is industrially produced for food additives .
- Biological Activity : Caffeic acid’s antioxidant properties highlight how aromatic substituents influence bioactivity, suggesting the target compound could be modified for similar applications.
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